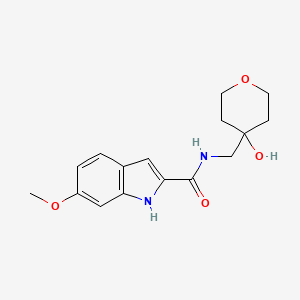![molecular formula C27H20ClN3O6 B2588752 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 892433-32-8](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C27H20ClN3O6 and its molecular weight is 517.92. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
A significant area of application involves the synthesis of novel compounds derived from benzodifuranyl and thiazolopyrimidines, aiming to explore their potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Activity
Research into the anticancer potential of derivatives of this chemical structure has also been conducted. Different aryloxy groups attached to C2 of the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized and tested against 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Enzyme Inhibition
Another application area is in enzyme inhibition studies. Compounds synthesized from similar structures have been evaluated for their ability to inhibit specific enzymes. For example, a study on the synthesis and evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines aimed at studying the peripheral benzodiazepine receptor using positron emission tomography showed high in vitro affinity and selectivity for these receptors, suggesting potential for neurodegenerative disorder imaging (Fookes et al., 2008).
properties
CAS RN |
892433-32-8 |
|---|---|
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide |
Molecular Formula |
C27H20ClN3O6 |
Molecular Weight |
517.92 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C27H20ClN3O6/c28-19-7-3-1-5-17(19)12-29-23(32)14-30-24-18-6-2-4-8-20(18)37-25(24)26(33)31(27(30)34)13-16-9-10-21-22(11-16)36-15-35-21/h1-11H,12-15H2,(H,29,32) |
InChI Key |
KLMQJDIZQBJHBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



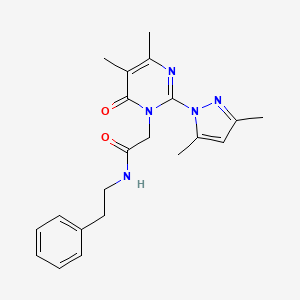
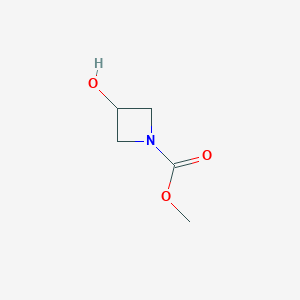
![1-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2588677.png)
![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)
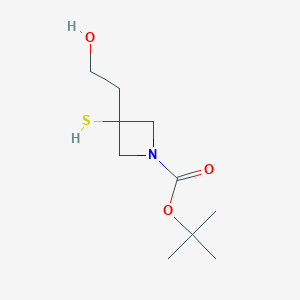
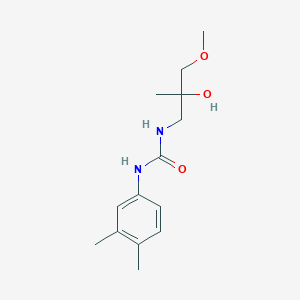
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
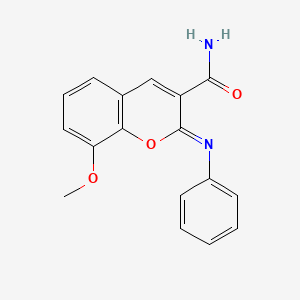
![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
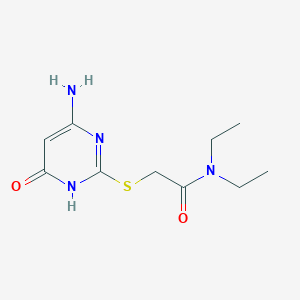
![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)
